![molecular formula C7H12O2S B6611184 (thian-3-yl)methyl formate CAS No. 2763760-28-5](/img/structure/B6611184.png)
(thian-3-yl)methyl formate
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Overview
Description
(Thian-3-yl)methyl formate, also known as 3-thianylmethyl formate, is an organic compound with the chemical formula C4H6O2S. It is a colorless liquid with a faint odor that is soluble in water and alcohols. This compound is used as a reagent in organic synthesis and in the manufacture of pharmaceuticals, pesticides, and other industrial products. It is also used as a solvent in laboratory experiments.
Mechanism of Action
The mechanism of action of (thian-3-yl)methyl formate is not completely understood. However, it is believed that the compound acts as a Lewis acid, which is capable of forming a bond with a Lewis base, such as an amine or carboxylic acid. This bond formation is believed to be responsible for the compound’s ability to act as a catalyst in the synthesis of various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is known that the compound can act as a Lewis acid and can form a bond with a Lewis base, such as an amine or carboxylic acid. This bond formation is believed to be responsible for the compound’s ability to act as a catalyst in the synthesis of various organic compounds. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative damage to cells.
Advantages and Limitations for Lab Experiments
The main advantage of using (thian-3-yl)methyl formate in laboratory experiments is its low cost and availability. Additionally, the compound is relatively easy to handle and is not toxic. However, one limitation of using this compound is that it is not very soluble in water, which can limit its use in certain experiments.
Future Directions
There are numerous potential future directions for the use of (thian-3-yl)methyl formate in scientific research. For example, the compound could be used in the synthesis of novel polymeric materials, such as polythiophene-based polymers and polythiophene-based nanocomposites. Additionally, the compound could be used in the synthesis of biologically active compounds, such as peptides and amino acids. Furthermore, the compound could be used in the development of new catalysts for organic synthesis. Finally, the compound could be used in the development of new pharmaceuticals and pesticides.
Synthesis Methods
The synthesis of (thian-3-yl)methyl formate is achieved through a two-step process. The first step involves the reaction of thiophene-3-carboxylic acid with methyl formate to form the desired product. The second step involves the addition of a base, such as sodium hydroxide, to the reaction mixture to convert the thiophene-3-carboxylic acid into this compound. The reaction is typically conducted at a temperature of 80-90°C for a period of 1-2 hours.
Scientific Research Applications
(Thian-3-yl)methyl formate has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as thiophene derivatives, polythiophenes, and polythiophene-based materials. Additionally, it has been used in the preparation of polymeric materials, such as polythiophene-based polymers and polythiophene-based nanocomposites. In addition, this compound has been used in the synthesis of amino acids, peptides, and other biologically active compounds.
properties
IUPAC Name |
thian-3-ylmethyl formate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2S/c8-6-9-4-7-2-1-3-10-5-7/h6-7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWLEULRMRRMDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CSC1)COC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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